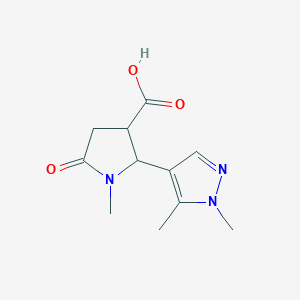
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antileishmanial Application
This compound has shown promising results in the treatment of leishmaniasis. Leishmaniasis is a disease caused by protozoan parasites and can lead to significant morbidity and mortality. The compound exhibited superior antipromastigote activity, which was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
In the fight against malaria, a disease affecting millions worldwide, this compound has demonstrated effective antimalarial properties. It has been tested in vivo against Plasmodium berghei infected mice, showing a high percentage of suppression, which indicates its potential as a pharmacophore for developing new antimalarial agents .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction with biological targets. This is crucial for understanding the mechanism of action and for the design of new drugs with improved efficacy .
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are known for their diverse pharmacological effects. The compound can be used as a precursor in the synthesis of these derivatives, which can then be employed in various pharmacological studies .
Pharmacophore Development
Due to its potent biological activity, this compound can serve as a pharmacophore. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule .
Chemical Education and Research
The synthesis and analysis of this compound can be used as a case study in chemical education to demonstrate various chemical analysis techniques such as FTIR and NMR, as well as to teach about drug design and discovery processes .
Drug Resistance Studies
With the advent of drug-resistant strains of various pathogens, there is a need for new drugs. This compound’s efficacy against resistant strains can be studied to develop more effective treatments for diseases like leishmaniasis and malaria .
Biochemical Research
The compound can be used in biochemical research to study enzyme inhibition, receptor-ligand interactions, and other biochemical pathways. This can lead to the discovery of new therapeutic targets and the development of novel treatment strategies .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6-8(5-12-14(6)3)10-7(11(16)17)4-9(15)13(10)2/h5,7,10H,4H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWSNQZZHKFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)
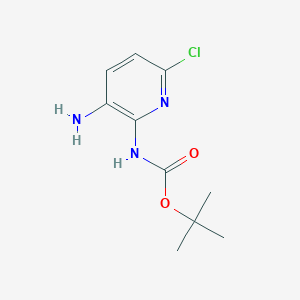
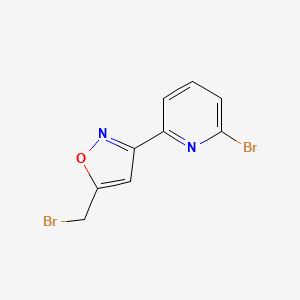
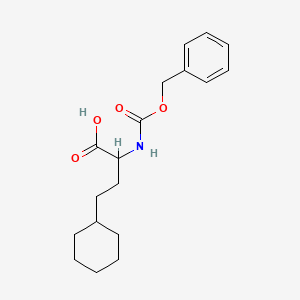
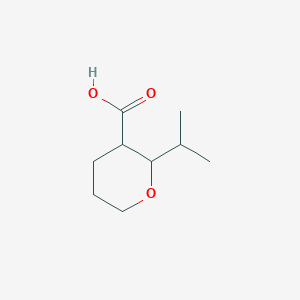

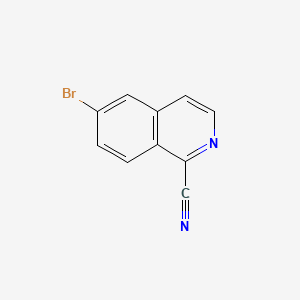
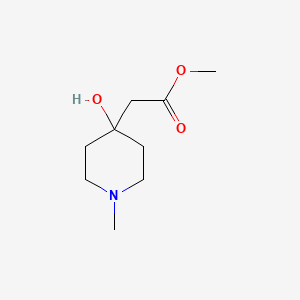
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)



